2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 114085-00-6
VCID: VC18019906
InChI: InChI=1S/C13H8F3N3/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)19-12(18)9(10)7-17/h1-6H,(H2,18,19)
SMILES:
Molecular Formula: C13H8F3N3
Molecular Weight: 263.22 g/mol

2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

CAS No.: 114085-00-6

Cat. No.: VC18019906

Molecular Formula: C13H8F3N3

Molecular Weight: 263.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile - 114085-00-6

Specification

CAS No. 114085-00-6
Molecular Formula C13H8F3N3
Molecular Weight 263.22 g/mol
IUPAC Name 2-amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H8F3N3/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)19-12(18)9(10)7-17/h1-6H,(H2,18,19)
Standard InChI Key DJVUVOFHXAZICJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)N

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a pyridine ring with substituents at positions 2 (amino), 3 (carbonitrile), 4 (trifluoromethyl), and 6 (phenyl). The trifluoromethyl group at position 4 introduces significant electron-withdrawing effects, polarizing the ring and enhancing electrophilic substitution reactivity at meta positions. The carbonitrile group at position 3 contributes to the compound’s planarity, facilitating π-π stacking interactions in solid-state configurations .

Table 1: Substituent Effects on Pyridine Derivatives

CompoundSubstituents (Positions)Electronic EffectsKey Applications
Target Compound2-NH₂, 3-CN, 4-CF₃, 6-PhStrong EW (CF₃, CN), ED (NH₂)Pharmaceutical intermediates
2-Amino-6-[4-(CF₃)phenoxy]phenyl-3,4,5-tricarbonitrile 2-NH₂, 3,4,5-CN, 6-(4-CF₃-phenoxy)Extreme EW (CN, CF₃)Materials science
6-[[1-(4-CF₃-phenyl)sulfonylpiperidin-4-yl]amino]-3-CN 3-CN, 6-NH-piperidinyl-sulfonylModerate EW (SO₂, CF₃)Enzyme inhibition studies

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations for NH₂ (3350–3300 cm⁻¹), C≡N (2240–2220 cm⁻¹), and C-F (1250–1150 cm⁻¹) are diagnostic .

  • NMR: The trifluoromethyl group causes deshielding of adjacent protons (δ 7.8–8.2 ppm for H-5), while the amino proton resonates at δ 5.5–6.0 ppm .

Synthetic Methodologies

One-Pot Condensation Strategies

Adapting methodologies from pyran syntheses , the target compound may be synthesized via a K₂CO₃-catalyzed reaction between α,α′-bis(arylidene)cycloalkanones and malononitrile. For example:

  • Reagents: 4-(Trifluoromethyl)benzaldehyde, acetophenone, malononitrile, K₂CO₃ (5 mol%), ethanol.

  • Conditions: Reflux at 78°C for 30–60 minutes.

  • Mechanism: Base-catalyzed Knoevenagel condensation followed by cyclization.

Table 2: Optimization of Reaction Conditions

CatalystSolventTime (min)Yield (%)
K₂CO₃EtOH3078
NaOHH₂O6042
PiperidineToluene12065

Multi-Step Industrial Routes

Industrial synthesis may involve:

  • Step 1: Friedländer annulation to construct the pyridine ring.

  • Step 2: Electrophilic trifluoromethylation using Umemoto’s reagent (CF₃+ source).

  • Step 3: Nitrile introduction via Rosenmund-von Braun reaction .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. For example:

  • Nitration: Yields 5-nitro derivatives under HNO₃/H₂SO₄ at 0°C .

  • Halogenation: Selective bromination at position 5 using Br₂/FeBr₃.

Functional Group Transformations

  • Amino Group: Acylation with acetic anhydride yields 2-acetamido derivatives.

  • Carbonitrile: Hydrolysis to carboxylic acid (H₂SO₄, H₂O, Δ) or reduction to amine (LiAlH₄) .

Industrial and Materials Science Applications

Coordination Chemistry

The amino and cyano groups act as bidentate ligands, forming complexes with Cu(II) and Pd(II) for catalytic applications:

  • Suzuki-Miyaura Coupling: Pd complexes achieve TON > 10,000 in aryl-aryl bond formation .

Optoelectronic Materials

The extended π-system and electron-deficient trifluoromethyl group enable use in:

  • Organic LEDs: Emission λ_max = 450–470 nm (blue light) .

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